3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a complex organic compound that combines a chromenone derivative with a glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromenone can yield dihydro derivatives.
Substitution: The acetyl groups on the glucopyranoside can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The glucopyranoside part can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl acetate
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl propanoate
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl butanoate
Uniqueness
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chromenone and glucopyranoside moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H30O12 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O12/c1-11-8-18-21(12(2)13(3)25(31)36-18)19(9-11)37-26-24(35-17(7)30)23(34-16(6)29)22(33-15(5)28)20(38-26)10-32-14(4)27/h8-9,20,22-24,26H,10H2,1-7H3/t20-,22-,23+,24-,26-/m1/s1 |
InChI Key |
RZTGBYNOHDNOPN-DNMDETFRSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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